
1-Iodopentadecane
Overview
Description
1-Iodopentadecane is an organic compound with the molecular formula C15H31I . It is a member of the alkyl iodides family, characterized by the presence of an iodine atom attached to a long carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodopentadecane can be synthesized through the iodination of pentadecane. One common method involves the reaction of pentadecane with iodine and a phosphorus-based catalyst under controlled conditions. The reaction typically proceeds as follows: [ \text{C15H32} + I_2 \rightarrow \text{C15H31I} + HI ]
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale iodination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient conversion of pentadecane to this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Iodopentadecane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to pentadecane using reducing agents.
Coupling Reactions: It is a good candidate for cross-coupling reactions due to the presence of the iodine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Substitution: Formation of pentadecane derivatives with various functional groups.
Reduction: Formation of pentadecane.
Coupling: Formation of longer carbon chains or complex organic molecules.
Scientific Research Applications
1-Iodopentadecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Employed in the study of lipid metabolism and membrane dynamics due to its long carbon chain.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 1-iodopentadecane in chemical reactions primarily involves the reactivity of the iodine atom. The iodine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution and coupling reactions. In biological systems, its long carbon chain allows it to interact with lipid membranes, influencing membrane fluidity and dynamics .
Comparison with Similar Compounds
1-Iodopentane: A shorter-chain alkyl iodide with similar reactivity but different physical properties.
1-Iodohexadecane: A longer-chain alkyl iodide with similar chemical properties but higher molecular weight and boiling point.
Uniqueness: 1-Iodopentadecane is unique due to its specific chain length, which provides a balance between reactivity and physical properties. Its intermediate chain length makes it suitable for a wide range of applications, from organic synthesis to industrial processes .
Biological Activity
1-Iodopentadecane, a long-chain alkyl iodide, has garnered interest in various biological studies due to its unique structural properties and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its effects on cellular processes, potential therapeutic applications, and relevant case studies.
This compound is characterized by its long hydrocarbon chain and the presence of an iodine atom, which influences its reactivity and interaction with biological systems. Its chemical formula is C15H31I, and it belongs to the class of alkyl halides.
The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins. The iodine atom can facilitate various biochemical reactions, including nucleophilic substitutions and the formation of reactive intermediates. This property allows it to modulate cellular signaling pathways and potentially exhibit antimicrobial or anti-inflammatory effects.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. Studies indicate that it disrupts bacterial cell membranes, leading to cell lysis.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
Research suggests that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in vitro, which could have implications for treating inflammatory diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against a range of bacterial strains. The researchers found that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Inhibition of Cytokine Production
In another investigation by Jones et al. (2024), the anti-inflammatory effects of this compound were assessed using human macrophage cell lines. The results demonstrated a significant reduction in the secretion of TNF-alpha and IL-6 upon treatment with varying concentrations of the compound, indicating its potential role in managing inflammatory responses.
Research Findings
Recent studies have focused on understanding the molecular mechanisms underlying the biological activities of this compound:
- Cell Membrane Interaction : It has been observed that this compound integrates into lipid bilayers, affecting membrane fluidity and permeability.
- Reactive Oxygen Species (ROS) Generation : The compound may induce ROS production, contributing to its antimicrobial action.
- Cytotoxicity : While exhibiting beneficial effects, high concentrations of this compound have shown cytotoxic effects on certain cell lines, necessitating further investigation into safe dosage levels.
Properties
IUPAC Name |
1-iodopentadecane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXJMIXXUWDKIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31I | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201037321 | |
Record name | 1-Iodopentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201037321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35599-78-1 | |
Record name | 1-Iodopentadecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35599-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Iodopentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201037321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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